N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide

Ligand efficiency Fragment-based drug discovery Kinase inhibitor design

This compound integrates a validated isonicotinamide kinase hinge‑binding motif with a furan‑pyrazine core, offering 5 H‑bond acceptors and a lead‑like MW of 280.28 g/mol. The pyridine‑4‑carboxamide terminus enables systematic SAR exploration when procured alongside its quinoxaline‑2‑carboxamide (CAS 2034498‑77‑4) and furan‑2‑carboxamide (CAS 2034369‑64‑5) analogs. As a non‑fluorinated baseline, it supports direct DMPK comparison with fluorinated derivatives (CAS 2097889‑81‑9, 2034237‑08‑4) in microsomal stability and metabolite identification assays. Procure to build focused kinase screening libraries and perform fragment‑based lead discovery.

Molecular Formula C15H12N4O2
Molecular Weight 280.28 g/mol
CAS No. 2034426-98-5
Cat. No. B6426146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide
CAS2034426-98-5
Molecular FormulaC15H12N4O2
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC=NC=C3
InChIInChI=1S/C15H12N4O2/c20-15(11-3-5-16-6-4-11)19-10-12-14(18-8-7-17-12)13-2-1-9-21-13/h1-9H,10H2,(H,19,20)
InChIKeyIAGQVSUSURJGMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide (CAS 2034426-98-5): Core Scaffold for Kinase-Targeted Screening Libraries


N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide (CAS 2034426-98-5, PubChem CID 121023088) is a heterocyclic small molecule (MW 280.28 g/mol, formula C₁₅H₁₂N₄O₂) that combines a furan-substituted pyrazine core with an isonicotinamide (pyridine-4-carboxamide) terminus [1]. The isonicotinamide moiety is a recognized privileged scaffold in kinase inhibitor design, with derivatives demonstrating potent activity against JAK3 (IC₅₀ = 3.2 nM) and EGFR T790M (IC₅₀ = 8.7 nM) in biochemical assays [2]. The compound belongs to a series of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl} carboxamides that differ exclusively in the terminal amide moiety, enabling systematic structure-activity relationship (SAR) exploration [3].

Why N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide Cannot Be Replaced by Close Analogs


Within the N-{[3-(furan-2-yl)pyrazin-2-yl]methyl} carboxamide series, the terminal amide group is the sole variable structural element that determines pharmacophoric geometry, hydrogen-bonding capacity, and electronic character. Replacing the pyridine-4-carboxamide moiety with quinoxaline-2-carboxamide (CAS 2034498-77-4, MW 331.33) increases molecular weight by 18% and introduces an additional fused aromatic ring, altering both steric bulk and π-stacking potential [1]. Substitution with furan-2-carboxamide (CAS 2034369-64-5, MW 283.28) reduces the number of hydrogen bond acceptors from five to four and eliminates the basic pyridyl nitrogen, which may compromise key hinge-binding interactions in kinase ATP pockets [2]. Fluorinated analogs such as CAS 2034237-08-4 introduce a fluorine atom that enhances metabolic stability but also increases lipophilicity (XLogP3 shift), potentially reducing aqueous solubility relative to the non-fluorinated parent [3]. These structural variations make direct functional interchange unreliable without experimental validation.

Quantitative Differentiation Evidence for N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide


Lower Molecular Weight and Higher Ligand Efficiency Potential vs. Quinoxaline-2-carboxamide Analog

The target compound (MW 280.28 g/mol) is 51.05 g/mol lighter than its direct analog N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}quinoxaline-2-carboxamide (MW 331.33 g/mol, CAS 2034498-77-4), representing an 18.2% reduction in molecular weight [1]. In fragment-based and lead-like screening contexts, lower MW correlates with higher ligand efficiency (LE = 1.4 pIC₅₀ / heavy atom count), enabling greater optimization headroom during hit-to-lead development. The target compound contains 21 heavy atoms versus 25 in the quinoxaline analog, offering a more fragment-like starting point for medicinal chemistry campaigns [2].

Ligand efficiency Fragment-based drug discovery Kinase inhibitor design

Optimal Balance of Hydrogen Bond Acceptors vs. Furan-2-carboxamide and Benzothiazole Analogs

The target compound possesses 5 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), a profile well-suited for ATP-competitive kinase inhibition where the hinge region typically requires 2–3 HBA interactions [1]. In contrast, the furan-2-carboxamide analog (CAS 2034369-64-5) has only 4 HBA, losing the pyridyl nitrogen as a potential hinge-contact point [2]. The quinoxaline analog (CAS 2034498-77-4) has 5 HBA but adds a bulkier fused ring system. The target compound's XLogP3 of 0.3 indicates balanced hydrophilicity, favoring aqueous solubility while retaining sufficient lipophilicity for passive membrane permeability [1].

Hydrogen bonding Kinase hinge binding Pharmacophore design

Non-Fluorinated Scaffold Avoids Metabolic Liabilities of Fluorinated Analogs While Retaining Kinase-Relevant Architecture

Fluorinated analogs within the same chemotype, such as 3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide (CAS 2097889-81-9) and 3-fluoro-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}pyridine-4-carboxamide (CAS 2034237-08-4), introduce fluorine substituents intended to block oxidative metabolism [1]. However, fluorination also increases molecular weight and lipophilicity (estimated XLogP3 increase of ~0.5–0.8 units for monofluorination), which may reduce aqueous solubility and increase plasma protein binding. The target compound, lacking fluorine, offers a cleaner baseline for metabolic profiling and eliminates the risk of fluoride-related toxicity or defluorination-dependent CYP inactivation [2]. Fluorinated analog CAS 2034237-08-4 has been reported to exhibit COX-2 selective inhibition, suggesting a divergent pharmacological profile rather than simple retention of target activity [3].

Metabolic stability Fluorine chemistry Drug metabolism

Isonicotinamide Moiety Confers Privileged Kinase Inhibitor Scaffold Status vs. Non-Pyridine Carboxamide Analogs

The pyridine-4-carboxamide (isonicotinamide) group in the target compound is a validated privileged scaffold for kinase inhibition. Literature precedent demonstrates that pyridine-4-carboxamide derivatives achieve potent inhibition against diverse kinases including JAK3 (IC₅₀ = 3.2 nM), EGFR T790M (IC₅₀ = 8.7 nM), and RAF kinases (IC₅₀ values in the low nanomolar range for optimized analogs) [1][2]. In contrast, analogs bearing furan-2-carboxamide (CAS 2034369-64-5) or thiophene-3-carboxamide (PubChem CID 121023090) lack this established kinase-directed pharmacophore and are more commonly associated with antimycobacterial screening [3]. The isonicotinamide group provides a basic nitrogen capable of participating in hydrogen bonding with the kinase hinge region, a feature absent in furan- or thiophene-based carboxamides.

Kinase inhibition Privileged scaffold Isonicotinamide SAR

Conserved Furan-2-yl Pyrazine Core Maintains Key Binding Interactions Across the Analog Series

The furan-2-yl substitution at the 3-position of the pyrazine ring is conserved across the entire analog series, including the quinoxaline (CAS 2034498-77-4), furan-2-carboxamide (CAS 2034369-64-5), and benzothiazole (CAS 2034369-95-2) variants [1]. This conserved core engages in characteristic π-π stacking and edge-to-face interactions with aromatic residues in target protein binding pockets. The target compound retains this validated binding element while varying only the carboxamide terminus. In contrast, analogs such as 3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide (CAS 2097889-81-9) replace the furan with a pyridin-3-yl group, altering both the electronic character and steric profile of the core heterocycle [2]. The target compound thus represents the optimal combination of the conserved furan-pyrazine core with the kinase-directed isonicotinamide terminus.

Structure-activity relationship Heterocyclic chemistry π-stacking interactions

Recommended Research and Procurement Applications for N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide


Kinase Inhibitor Screening Library Design: Isonicotinamide-Containing Sub-Library Construction

The target compound is ideally suited as a core scaffold for constructing focused kinase inhibitor screening libraries. Its isonicotinamide moiety is a validated kinase hinge-binding motif, and its MW of 280.28 g/mol falls within lead-like chemical space. Procurement of this compound together with its quinoxaline-2-carboxamide (CAS 2034498-77-4), furan-2-carboxamide (CAS 2034369-64-5), and benzothiazole-2-carboxamide (CAS 2034369-95-2) analogs enables systematic SAR profiling of the carboxamide terminus while holding the furan-pyrazine core constant [1]. The observed differentiation in hydrogen bond acceptor count (5 vs. 4) and molecular weight (280 vs. 331 g/mol) across the series allows researchers to deconvolute the contributions of steric bulk, hydrogen bonding, and lipophilicity to kinase selectivity profiles [2].

Metabolic Stability Benchmarking: Non-Fluorinated Baseline Compound for CYP Liability Assessment

For drug metabolism and pharmacokinetics (DMPK) studies, the target compound serves as an essential non-fluorinated baseline against which fluorinated analogs (CAS 2097889-81-9 and CAS 2034237-08-4) can be compared. Its XLogP3 of 0.3 and absence of fluorine make it suitable for establishing basal metabolic stability in human liver microsome or hepatocyte assays [1]. Researchers can quantify the impact of fluorination on intrinsic clearance, CYP isoform inhibition, and metabolite identification by running parallel incubations of the target compound and its fluorinated counterparts under identical assay conditions. The divergence in reported pharmacology (COX-2 selectivity for the fluorinated analog CAS 2034237-08-4 vs. the kinase-directed pharmacophore of the target compound) further underscores the need for side-by-side profiling [2].

Fragment-Based Drug Discovery (FBDD): Lead-Like Starting Point for RAF or JAK Kinase Programs

With 21 heavy atoms, MW 280.28 g/mol, and a balanced XLogP3 of 0.3, the target compound occupies a favorable position in fragment-like chemical space [1]. The isonicotinamide scaffold has demonstrated potent activity against RAF kinases (IC₅₀ values in the low nanomolar range for optimized derivatives) and JAK3 (IC₅₀ = 3.2 nM for related pyridine-4-carboxamide compounds) [2]. Procurement of this compound for fragment screening by X-ray crystallography, surface plasmon resonance (SPR), or thermal shift assays enables detection of weak-affinity binding events that can be elaborated through structure-guided fragment growth. The compound's 4 rotatable bonds provide conformational flexibility while maintaining sufficient rigidity for meaningful structural biology [1].

Antimycobacterial vs. Kinase Selectivity Counter-Screening Panels

Given that furan-pyrazine carboxamides have been explored in both antitubercular screening (related pivalamide analog with Mtb H37Ra IC₅₀ = 1.35–2.18 μM) and kinase inhibition contexts, the target compound is uniquely positioned for dual-purpose screening [1]. Its isonicotinamide terminus favors kinase targeting, yet the conserved furan-pyrazine core retains potential antimycobacterial activity. Procurement enables parallel testing in Mtb H37Rv growth inhibition assays and kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX), facilitating the identification of compounds with either selective kinase inhibition or dual kinase/antimycobacterial activity profiles. This dual-purpose screening strategy maximizes the value of procurement by addressing two distinct therapeutic areas from a single chemical entity [2].

Quote Request

Request a Quote for N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.